(2R)-2-(2,3,4-Trifluorophenyl)pyrrolidine
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Overview
Description
(2R)-2-(2,3,4-Trifluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,3,4-Trifluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with a trifluorophenyl reagent. One common method includes the use of a Grignard reagent derived from 2,3,4-trifluorobromobenzene, which reacts with a protected pyrrolidine derivative under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,3,4-Trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced pyrrolidine derivative.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
(2R)-2-(2,3,4-Trifluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-(2,3,4-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to its desired biological effects. The pyrrolidine ring provides structural rigidity and contributes to the compound’s overall stability.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(2,3,4-Trifluorophenyl)pyrrolidine
- (2R)-2-(2,4,5-Trifluorophenyl)pyrrolidine
- (2R)-2-(2,3,5-Trifluorophenyl)pyrrolidine
Uniqueness
(2R)-2-(2,3,4-Trifluorophenyl)pyrrolidine is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The (2R) configuration also imparts chirality, which can be crucial for its interaction with chiral biological targets.
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(2R)-2-(2,3,4-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10F3N/c11-7-4-3-6(9(12)10(7)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m1/s1 |
InChI Key |
PYOJFMTWWYPLCK-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=C(C=C2)F)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
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